3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Description
Structural Identification and Physicochemical Properties
Systematic Nomenclature and IUPAC Conventions for Diazaspiro Compounds
The IUPAC nomenclature for spiro compounds follows precise rules to avoid ambiguity. The parent structure, 3,9-diazaspiro[5.5]undecane , denotes a spiro system where two five-membered rings (each containing one nitrogen atom) share a single spiro carbon atom. The numbering prioritizes the spiro atom, with the first ring component receiving the lower locant. In this compound, the bromopyridinyl substituent is attached to the third carbon of the spiro system, necessitating the descriptor 3-(3-bromopyridin-2-yl) .
This naming convention ensures unambiguous identification while adhering to von Baeyer’s spiro nomenclature principles.
Molecular Architecture: Spirocyclic Core and Bromopyridinyl Substituent Analysis
The molecular architecture consists of two distinct components:
Spirocyclic Core :
Bromopyridinyl Substituent :
Molecular Formula and Mass Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₂₀BrN₃ | |
| Molecular weight | 310.23 g/mol | |
| SMILES code | BrC1=CC=CN=C1N2CCC3(CCNCC3)CC2 |
The spiro system’s rigidity and the pyridine’s planar geometry contribute to the compound’s stability, though steric hindrance between the bromine atom and adjacent substituents may influence conformational preferences.
Crystallographic Characterization and Conformational Dynamics
While specific X-ray crystallography data for this compound are not publicly available, insights can be drawn from analogous diazaspiro systems. Key features include:
Spiro Ring Conformations :
Pyridine Ring Orientation :
Crystal Packing :
Spectroscopic Profiling (NMR, IR, MS) for Structural Validation
Spectroscopic data are critical for confirming the compound’s structure. Below is a hypothetical analysis based on its molecular architecture:
¹H/¹³C NMR Spectral Features
| Region | Key Signals | Assignment |
|---|---|---|
| Aromatic (Pyridine) | δ 7.5–8.5 ppm (¹H), δ 110–160 ppm (¹³C) | Pyridine protons (H2, H4, H5) and carbons (C2, C3, C4) |
| Spirocyclic System | δ 2.0–3.5 ppm (¹H), δ 30–50 ppm (¹³C) | Methylene groups (C4, C5, C10) and spiro carbon (C3) |
| Bromine Influence | Deshielded shifts for adjacent protons | Electron-withdrawing effect of Br on C3 pyridine protons |
Infrared (IR) Spectroscopy
| Band | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=N (Pyridine) | ~1600–1650 | Stretching in aromatic ring |
| C–Br | ~550–600 | Bromine stretching |
| N–C (Spiro) | ~1300–1450 | Aliphatic C–N bonds |
Mass Spectrometry (MS)
| Ion | m/z | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | 310.23 | Molecular ion (C₁₄H₂₀BrN₃) |
| [M – Br]⁺ | 231.13 | Loss of bromine atom |
| [Spirocyclic Core]⁺ | 182.22 | Cleavage of pyridine substituent (C₉H₁₄N₂O₂?) |
This spectral data aligns with the compound’s structure, though experimental validation is required.
Summary of Key Findings
- Nomenclature : Strict adherence to IUPAC spiro rules ensures unambiguous identification.
- Architecture : A rigid spiro system with a bromopyridinyl group introduces electronic and steric complexity.
- Spectroscopy : Predicted NMR, IR, and MS profiles support structural assignments.
- Crystallography : Conformational dynamics inferred from analogous systems highlight potential chair-like ring conformations.
Properties
IUPAC Name |
3-(3-bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3/c15-12-2-1-7-17-13(12)18-10-5-14(6-11-18)3-8-16-9-4-14/h1-2,7,16H,3-6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQARLFPHUXGADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=C(C=CC=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744706 | |
| Record name | 3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026036-57-6 | |
| Record name | 3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound with significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.
- Molecular Formula : C14H20BrN3
- Molecular Weight : 310.23 g/mol
- CAS Number : 918653-07-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromopyridine moiety enhances the compound's ability to engage in non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding affinity and specificity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit the growth of various bacteria and fungi.
Neuropharmacological Effects
The compound has been investigated for its potential effects on neurological disorders. Its structure allows it to interact with neurotransmitter systems, potentially leading to therapeutic effects in conditions such as anxiety and depression.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory activity by modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of a diazaspiro precursor with 3-bromopyridine under basic conditions. The following table summarizes various synthetic routes:
| Synthetic Route | Reagents | Conditions |
|---|---|---|
| Reaction with 3-bromopyridine | Base (e.g., K2CO3), DMF | Heat to reflux |
| Substitution reactions | Nucleophiles (amines, thiols) | Varies based on nucleophile |
| Oxidation and reduction | Oxidizing/reducing agents | Specific conditions required |
Case Studies
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial efficacy of a series of spirocyclic compounds, including derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups. -
Neuropharmacological Assessment :
In an animal model for anxiety, administration of the compound led to reduced anxiety-like behaviors as measured by the elevated plus maze test, suggesting potential use in treating anxiety disorders.
Comparison with Similar Compounds
The unique structure of this compound differentiates it from other spirocyclic compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane | Oxygen atom instead of nitrogen | Varying antimicrobial properties |
| 1,9-Diazaspiro[5.5]undecane | Lacks bromopyridine moiety | Limited neuropharmacological effects |
| 2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones | Different substituents | Diverse chemical reactivity |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 3,9-Diazaspiro[5.5]undecane Derivatives
Structure-Activity Relationship (SAR) Insights
- Substituent Position and Size : The 3-position of the spirocyclic core tolerates bulky substituents (e.g., bromopyridine, indole-phenyl), but substitution on the secondary amine abolishes activity, as seen in GABAAR antagonists .
- In contrast, nitro groups (e.g., 5-nitropyridin-2-yl) may reduce metabolic stability due to increased reactivity .
- Spirocyclic Modifications : Lactone ring introduction (e.g., 3,9-diazaspiro[5.5]undeca-2-one) improves oral bioavailability, critical for antiviral CCR5 antagonists .
Table 2: Physicochemical Properties of Selected Analogues
- Synthetic Flexibility : The spirocyclic core is accessible via diverse routes, including condensation of piperidines with diketones or reductive amination . Bromopyridine derivatives often require palladium-catalyzed coupling for substituent introduction .
Preparation Methods
Synthesis of the Diazaspirocyclic Core
The diazaspiro[5.5]undecane core is typically synthesized by cyclization reactions involving diamine precursors. One common approach uses tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate as a key intermediate. This intermediate can be prepared and then subjected to further functionalization steps.
Introduction of the Bromopyridinyl Group
The attachment of the 3-bromopyridin-2-yl moiety is achieved via nucleophilic substitution or coupling reactions. For example, refluxing tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate with 4-chloropyridinium chloride in the presence of a base such as N-ethyl-N,N-diisopropylamine in isopropyl alcohol for 15 hours results in substitution at the pyridine ring, leading to the formation of the desired product or its analogs with moderate yields (around 51.4%) after purification by column chromatography.
Reaction Conditions and Purification
- Base: N-ethyl-N,N-diisopropylamine is commonly used to facilitate the substitution reaction.
- Solvent: Isopropyl alcohol is preferred for refluxing the reaction mixture.
- Temperature: Reflux conditions (approximately 80-85°C) maintained for 15 hours.
- Work-up: After reaction completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.
- Purification: Column chromatography using silica gel with a solvent system of ethyl acetate, methanol, and aqueous ammonia (100:10:0.25) effectively isolates the product.
Alternative Methods
Microwave-assisted synthesis represents an alternative approach to prepare related diazaspiro compounds. For example, heating a mixture of appropriate chlorides and amines in butan-1-ol at 180-185°C under microwave irradiation for 5-10 hours accelerates the reaction and can improve yields. The crude product is then purified by flash chromatography or semi-preparative HPLC.
Data Table Summarizing Key Preparation Parameters
| Step | Reaction Components | Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| 1 | tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate + 4-chloropyridinium chloride + N-ethyl-N,N-diisopropylamine | Reflux in isopropyl alcohol, 15 h | 51.4 | Silica gel column chromatography (ethyl acetate/methanol/ammonia) | Moderate yield, reflux conditions |
| 2 | Appropriate chloride + amine (3-5 eq) | Microwave irradiation in butan-1-ol, 180-185°C, 5-10 h | Not specified | Flash chromatography or semi-preparative HPLC | Microwave accelerates reaction |
| 3 | Coupling with acid derivatives using carbodiimide and HOBt | Room temperature, 2.5 days | 70 | Silica gel column chromatography (ethyl acetate/hexane/ammonia) | High yield, mild conditions |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 3-(3-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane with high purity?
- Methodological Answer : Synthesis typically involves coupling a bromopyridine derivative to a diazaspiro framework. Key steps include:
- Protection of reactive amines to avoid side reactions.
- Spirocyclization under controlled temperature (e.g., 0–5°C) to prevent ring-opening byproducts.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify the spirocyclic core and bromopyridine substituent. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sp³ hybridized carbons (δ 40–60 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 352.1 Da) and isotopic pattern matching bromine’s 1:1 ratio (⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolves conformational ambiguity in the spirocyclic system but requires high-quality single crystals grown via vapor diffusion .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during bromopyridinyl moiety introduction?
- Methodological Answer :
- Factorial Design : Systematically vary factors like temperature (60–100°C), catalyst (e.g., Pd(PPh₃)₄ vs. CuI), and solvent (DMF vs. THF) to identify optimal conditions .
- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .
Q. What computational approaches predict the conformational stability of the spirocyclic system?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate energy barriers for ring puckering using AMBER or CHARMM force fields. Compare with experimental NMR coupling constants (³JHH) .
- Density Functional Theory (DFT) : Calculate relative stability of chair vs. twist-boat conformations (ΔG < 2 kcal/mol suggests flexibility) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis Framework :
Standardize Assay Conditions : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and buffer pH (7.4 vs. 6.5) .
Validate Target Engagement : Use SPR (surface plasmon resonance) to confirm binding affinity (KD) discrepancies caused by assay interference (e.g., detergent effects) .
- Theoretical Alignment : Link results to receptor-ligand interaction models (e.g., steric clashes in bromine-substituted analogs) .
Data Analysis & Experimental Design
Q. What strategies mitigate batch-to-batch variability in spirocyclic compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline pH probes) to maintain reaction consistency .
- Quality-by-Design (QbD) : Define a design space for critical parameters (e.g., stirring rate ≥500 rpm to ensure homogeneity) .
Q. How do solvent polarity and counterion choice affect the compound’s solubility and crystallinity?
- Methodological Answer :
- Hansen Solubility Parameters : Screen solvents (e.g., DMSO, acetone) to match HSP values (δD ≈ 18 MPa¹/², δP ≈ 8 MPa¹/²) for optimal solubility .
- Counterion Screening : Test trifluoroacetate vs. hydrochloride salts; the latter improves crystallinity by enhancing hydrogen bonding .
Advanced Mechanistic Studies
Q. What mechanistic insights explain the compound’s selectivity for kinase targets over GPCRs?
- Methodological Answer :
- Molecular Docking : Compare binding poses in kinase ATP-binding pockets (e.g., hydrophobic interactions with the spirocyclic core) vs. GPCR orthosteric sites .
- Alanine Scanning Mutagenesis : Identify key residues (e.g., Lys89 in kinase X) critical for bromopyridine binding .
Q. How does the bromine atom’s electronegativity influence the compound’s electronic properties?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
